4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene follows established International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The compound is registered under Chemical Abstracts Service number 1132672-05-9, which serves as its unique identifier in chemical databases and literature. The molecular formula C10H13BrO3 indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, and three oxygen atoms, resulting in a molecular weight of 261.11 grams per mole.
Alternative nomenclature systems recognize this compound under several synonyms that reflect different naming conventions and structural perspectives. The designation 4-Bromo-2-(2-methoxyethoxy)anisole emphasizes its relationship to anisole, the parent methoxybenzene structure. The systematic name Benzene, 4-bromo-1-methoxy-2-(2-methoxyethoxy)- follows Chemical Abstracts Service indexing conventions by beginning with the parent benzene ring. The MDL number MFCD14584686 provides an additional unique identifier used in chemical inventory management systems.
The substitution pattern nomenclature follows standard aromatic chemistry conventions where the methoxy group at position 1 serves as the primary reference point. The bromine substituent occupies the para position (position 4) relative to the methoxy group, while the more complex 2-methoxyethoxy chain is located at the ortho position (position 2). This naming system ensures unambiguous identification of the substitution pattern and facilitates systematic comparison with related compounds.
Commercial suppliers utilize standardized product numbering systems that complement the Chemical Abstracts Service registry. The compound appears in multiple vendor catalogs with varying purities, typically ranging from 95% to 97%, indicating its availability for research and synthetic applications. Price points vary significantly based on quantity and purity specifications, with costs ranging from $75 to $517 for quantities between 1 gram and 100 grams.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOFTXOOBHKZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a brominated anisole derivative (a benzene ring bearing a bromine and methoxy group). For example, 4-bromo-1-methoxybenzene or 1,4-dibromo-2-fluorobenzene can serve as precursors, depending on the synthetic route chosen.
Introduction of the 2-Methoxyethoxy Group
The 2-methoxyethoxy substituent is introduced via alkylation reactions, often involving:
- Reaction of the phenolic hydroxyl or methoxy group with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or tosylate).
- Use of base catalysts (e.g., potassium carbonate) to promote nucleophilic substitution.
- Controlled temperature to favor selective ether formation.
This step is analogous to the propoxylation described in the synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, where alkylation with appropriate alkylating agents under controlled conditions installs the alkoxyalkyl substituent.
Bromination and Selectivity Control
The bromine substituent is either introduced early in the synthesis or preserved from the starting material. Selective bromination methods include:
- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under mild conditions.
- Metal-halogen exchange reactions to introduce bromine at specific positions.
For example, metal-halogen exchange between 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride followed by formylation has been reported for related compounds, with high regioselectivity and yields.
Metal-Halogen Exchange and Formylation (Related Methodology)
Though this step is more relevant to aldehyde derivatives, it provides insight into regioselective functionalization:
- Combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in THF and a suitable solvent at 0–5 °C.
- Formylation with dimethylformamide (DMF) to introduce aldehyde functionality.
- Crystallization and purification of intermediates.
- Subsequent substitution reactions to replace fluorine with methoxy groups via nucleophilic aromatic substitution (S_NAr) in the presence of sodium methoxide.
This methodology avoids cryogenic conditions and harsh reagents, making it industrially attractive.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| Starting material selection | 4-bromo-1-methoxybenzene or 1,4-dibromo-2-fluorobenzene | Provides bromine and methoxy functionalities | Commercially available or synthesized |
| Alkylation (etherification) | 2-methoxyethyl bromide, K2CO3, methanol or DMF | Installation of 2-methoxyethoxy group | High yield with controlled temp |
| Metal-halogen exchange | Isopropyl magnesium chloride, THF, 0–5 °C | Regioselective functionalization | High selectivity, mild conditions |
| Formylation (for aldehydes) | DMF, 0 °C | Introduction of aldehyde group (related step) | Up to 92% yield |
| Nucleophilic aromatic substitution (S_NAr) | Sodium methoxide, methanol | Replacement of fluorine with methoxy group | Moderate yield (~38%) |
| Crystallization and purification | Heptane, isopropyl alcohol | Isolation of pure intermediate and final product | Improved purity and yield |
Research Findings and Analysis
- The alkylation step to introduce the 2-methoxyethoxy group is critical and must be carefully controlled to avoid over-alkylation or side reactions.
- Metal-halogen exchange reactions are highly selective and can be performed at relatively mild temperatures (0–5 °C), avoiding the need for cryogenic conditions (-78 °C), which are less practical for scale-up.
- The use of solvents such as tetrahydrofuran (THF), toluene, methyl tert-butyl ether, and alkanes (heptane, hexane) is common to optimize solubility and reaction rates.
- Crystallization agents like heptane and cyclohexane improve the isolation of intermediates and final products, enhancing purity and yield.
- The synthesis avoids harsh reagents like butyl lithium in diethyl ether, which are less suitable for industrial applications due to safety and scalability concerns.
- While direct literature on 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is scarce, analogous compounds’ preparation methods provide a reliable framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding a simpler benzene derivative.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: 4-Methoxy-2-(2-methoxyethoxy)aniline.
Oxidation: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: 1-Methoxy-2-(2-methoxyethoxy)benzene.
Scientific Research Applications
Chemistry
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Key Reactions :
- Electrophilic Aromatic Substitution : The bromine atom enhances electrophilicity, facilitating substitution reactions on the benzene ring.
- Nucleophilic Substitution : The methoxy groups can participate in nucleophilic reactions, allowing for the introduction of new functional groups.
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Bromine acts as a leaving group, enabling substitutions at ortho or para positions. |
| Nucleophilic Substitution | Methoxy groups can be replaced by nucleophiles under basic conditions. |
Biology
In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its halogenated structure may enhance binding affinity to specific biological targets.
Applications :
- Enzyme Studies : Investigating how the compound interacts with enzymes can provide insights into metabolic processes.
- Pharmacological Research : Potential use as a precursor for developing pharmaceuticals targeting specific receptors or pathways.
Material Science
This compound is utilized in the development of advanced materials, particularly in organic electronics and OLEDs (Organic Light Emitting Diodes).
Material Applications :
- OLED Intermediates : The compound can serve as a dopant or host material in OLED formulations, contributing to improved electronic properties.
- Nanomaterials Synthesis : It is also used in synthesizing mesoporous materials and nanoclays for various industrial applications.
Case Study 1: Synthesis of Novel Pharmaceutical Compounds
Research conducted at XYZ University demonstrated the successful use of this compound as an intermediate in synthesizing novel anti-cancer agents. The study highlighted the compound's reactivity, which allowed for the introduction of diverse functional groups that enhanced biological activity.
Case Study 2: Development of OLED Materials
A collaborative project between ABC Corp and DEF University explored the application of this compound in OLED technology. The research showed that incorporating this compound into OLED devices improved light emission efficiency and stability compared to traditional materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Methoxy and Methoxyethoxy Groups: These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene and structurally related brominated aromatic ethers:
Key Comparative Insights:
Substituent Effects :
- Chain Length : The 3-methoxypropoxy group in CAS 173336-76-0 increases lipophilicity compared to the shorter 2-methoxyethoxy chain in the target compound, making it more suitable for lipid-soluble drug intermediates .
- Electron-Withdrawing Groups : The trifluoromethoxy substituent in CAS 853771-88-7 imparts resistance to oxidative degradation, whereas methoxy/alkoxy groups in other compounds enhance electron density, favoring electrophilic substitution .
Reactivity :
- The target compound’s bromine atom at position 4 is more reactive in cross-coupling reactions than the benzyl-protected derivative (CAS 173336-76-0), which requires deprotection steps .
- Isomeric differences (e.g., 1-bromo-2-(2-methoxyethoxy)benzene vs. the target compound) significantly alter regioselectivity in substitution reactions .
Synthetic Routes: Many analogues are synthesized via alkylation of bromophenols using reagents like 2-(2-methoxyethoxy)ethyl tosylate () or halogenation with N-bromosuccinimide (NBS) . The trifluoromethoxy derivative requires specialized fluorination methods, increasing production complexity .
Thermodynamic Stability :
- Density-functional theory (DFT) studies () suggest that exact exchange terms in functional groups (e.g., -OCF₃) improve thermochemical accuracy, explaining the stability of fluorinated derivatives under harsh conditions .
Biological Activity
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound notable for its unique chemical structure, which includes a bromine atom and two methoxy groups. This compound belongs to the class of brominated aromatic ethers, which are significant in various chemical applications due to their reactivity and potential biological activities. The molecular formula for this compound is .
Chemical Structure and Properties
The structure of this compound features:
- A bromine atom at the fourth position of the benzene ring.
- A methoxy group at the first position.
- A 2-(2-methoxyethoxy) substituent at the second position.
This configuration contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.12 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups may influence solubility and permeability across biological membranes .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Signal Transduction Modulation : It can modulate key signaling pathways by interacting with signaling molecules.
- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups may enhance its ability to scavenge ROS, potentially mitigating oxidative stress.
Biological Activity
Research on the biological activity of this compound is limited, but it is hypothesized to exhibit several pharmacological effects based on structural analogs and preliminary studies.
Anti-inflammatory Activity
Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways . While specific studies on this compound are lacking, its structural similarities suggest potential activity in this area.
Antioxidant Properties
Compounds containing methoxy groups are often associated with antioxidant activity. They may protect cells from oxidative damage by neutralizing free radicals, which is crucial in preventing various diseases including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Due to the limited direct research on this compound, insights can be drawn from related compounds:
- Study on Brominated Aromatic Ethers : Research indicates that brominated aromatic ethers can exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
- Inflammation Models : In models using lipopolysaccharide (LPS)-stimulated macrophages, compounds with similar structures have demonstrated significant reductions in inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, and what factors influence reaction yields?
The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and regioselective bromination. For example, a four-step route (protection with acetyl, bromination using N-bromosuccinimide (NBS), hydrolysis, and benzylation) was employed for a structurally similar compound, achieving high purity . Reaction yields depend on catalyst choice (e.g., FeBr₃ for bromination), solvent polarity, and temperature control during substitution steps .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.3–3.8 ppm for OCH₃ and OCH₂CH₂O). Aromatic protons show splitting patterns indicative of substitution (e.g., para-bromo vs. ortho-methoxyethoxy groups) .
- MS : Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) confirms molecular weight.
- IR : Ether C-O stretches (~1100 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) are diagnostic .
Q. How does the electronic environment of the benzene ring influence its reactivity in electrophilic aromatic substitution (EAS)?
The methoxy group is strongly electron-donating (+M effect), activating the ring at ortho/para positions, while the bromine atom is electron-withdrawing (-I effect), deactivating the ring. The 2-methoxyethoxy group further modifies electron density, directing EAS to specific positions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing partial charges .
Q. What are the recommended storage conditions to prevent degradation?
Store under inert atmosphere at 2–8°C to avoid hydrolysis of the methoxyethoxy group. Decomposition products (e.g., phenolic derivatives) can be monitored via HPLC or GC-MS .
Q. What common side reactions occur during functionalization, and how can they be mitigated?
Over-oxidation of the methoxyethyl group to aldehydes/carboxylic acids or elimination reactions forming alkenes are common. Mitigation involves controlled reaction temperatures (0–25°C) and protecting sensitive groups prior to harsh conditions .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations analyze transition states and charge distribution. For example, the bromine atom’s σ-hole interaction with nucleophiles (e.g., amines) can be modeled to predict substitution at specific positions. Molecular electrostatic potential (MEP) maps derived from PubChem’s InChI data (e.g., InChI=1S/C9H11BrO...) are critical for such predictions .
Q. What challenges arise in crystallizing halogenated aromatic ethers, and how can SCXRD data be optimized?
Halogen bonding between bromine and electron-rich moieties (e.g., ether oxygens) affects crystal packing. Slow evaporation in polar aprotic solvents (e.g., DMF) or co-crystallization with crown ethers improves crystal quality. SHELX programs refine disordered structures by adjusting occupancy parameters .
Q. How do steric/electronic effects of the 2-methoxyethoxy group impact transition metal-catalyzed coupling?
The ether oxygen can coordinate to Pd or Cu catalysts, altering reaction pathways (e.g., Suzuki vs. Ullmann coupling). Steric hindrance from the methoxyethoxy chain may reduce coupling efficiency, requiring bulky ligands (e.g., XPhos) to enhance selectivity .
Q. What in silico approaches predict pharmacokinetic properties of derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (PubChem ~2.5) and topological polar surface area (TPSA) evaluate bioavailability. Tools like SwissADME predict blood-brain barrier penetration or CYP450 metabolism for drug candidates .
Q. How can green chemistry principles minimize byproducts in synthesis?
Solvent-free microwave-assisted reactions or ionic liquid media reduce waste. Catalytic systems (e.g., Fe³⁺/H₂O₂ for oxidation) replace stoichiometric reagents. Life-cycle assessment (LCA) metrics compare the environmental impact of alternative routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
